3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one
Description
This compound is a complex pentacyclic structure featuring fused heterocyclic rings with oxygen (oxa) and nitrogen (diaza) atoms. Its IUPAC name reflects a bridged polycyclic system with a ketone functional group. The ketone at position 4 likely contributes to hydrogen-bonding interactions and reactivity, distinguishing it from analogs with amide or hydroxyl groups .
Properties
CAS No. |
5100-91-4 |
|---|---|
Molecular Formula |
C18H10N2O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one |
InChI |
InChI=1S/C18H10N2O2/c21-18-13-4-2-1-3-12(13)16-17(22-18)14-6-5-10-9-19-8-7-11(10)15(14)20-16/h1-9,20H |
InChI Key |
VDZSVNWJENESME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C5=C(C=C4)C=NC=C5)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, where the formation of the pentacyclic structure is achieved through a series of intramolecular reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Research Challenges and Opportunities
- Data Gaps : Direct experimental data (e.g., NMR, X-ray) for the target compound are lacking, necessitating extrapolation from analogs.
- Functionalization : Introducing polar groups (e.g., hydroxyl, nitro) could modulate solubility and bioactivity, as seen in and .
Biological Activity
The compound 3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₁N₂O
- Molecular Weight : 303.39 g/mol
The compound features a unique pentacyclic framework that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of diazapentacyclo compounds have shown effectiveness against various bacterial strains. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism for treating inflammatory diseases.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of similar compounds. A study involving cell lines indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways
The biological activities of 3-oxa-12,17-diazapentacyclo compounds are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Cycle Arrest : It appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results showed a dose-dependent inhibition with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the organism tested .
Case Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals
Case Study 3: Anticancer Efficacy in Animal Models
In vivo studies using xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor volume compared to untreated controls. The treatment was well-tolerated with no observed toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
